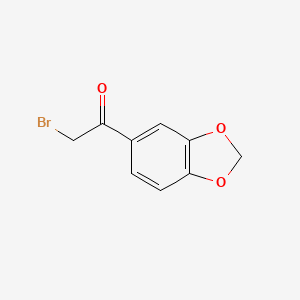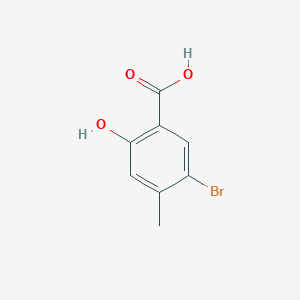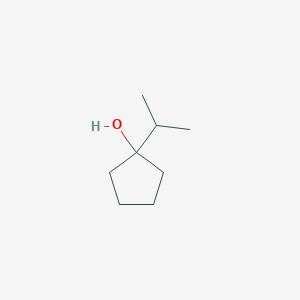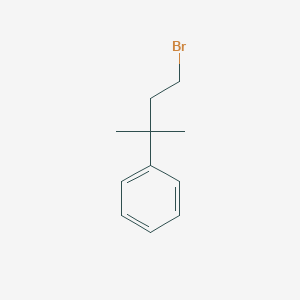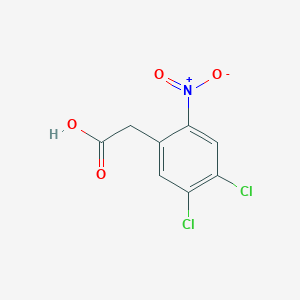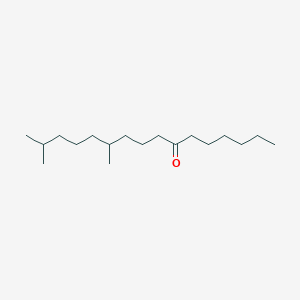
11,15-Dimethylhexadecan-7-one
Overview
Description
11,15-Dimethylhexadecan-7-one, also known as DMH-7, is a naturally occurring fatty acid found in the human body. It is a member of the omega-7 family of fatty acids and is an important component of the cell membrane. DMH-7 has been studied for its potential health benefits, including its role in the regulation of blood sugar levels, cholesterol metabolism, and inflammation. Additionally, it has been studied for its potential therapeutic uses in the treatment of metabolic diseases and various types of cancer.
Mechanism of Action
11,15-Dimethylhexadecan-7-one is believed to act by modulating the activity of several enzymes involved in the regulation of glucose and lipid metabolism. It has been shown to inhibit the activity of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the metabolism of glucose and lipid metabolism. Additionally, this compound has been shown to reduce the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the activity of the enzyme 11β-HSD1, which is involved in the metabolism of glucose and lipid metabolism. Additionally, it has been shown to reduce the activity of the enzyme acetyl-CoA carboxylase (ACC), which is involved in the synthesis of fatty acids. Furthermore, it has been shown to reduce inflammation and oxidative stress, and to modulate the immune system.
Advantages and Limitations for Lab Experiments
The main advantage of using 11,15-Dimethylhexadecan-7-one in laboratory experiments is that it is a naturally occurring fatty acid and is therefore readily available. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the effects of fatty acids on the body. However, there are some limitations to using this compound in laboratory experiments. For example, the reaction of 11,15-dimethylhexadecanoic acid and sodium hydroxide is time-consuming and can be difficult to control. Furthermore, the product is not always pure and can contain impurities.
Future Directions
There are several potential future directions for the study of 11,15-Dimethylhexadecan-7-one. For example, further research is needed to investigate the mechanisms by which this compound modulates the immune system, reduces inflammation and oxidative stress, and affects glucose and lipid metabolism. Additionally, further research is needed to investigate the potential therapeutic applications of this compound in the treatment of metabolic diseases and various types of cancer. Furthermore, further research is needed to investigate the potential side effects of this compound, as well as its potential interactions with other drugs. Finally, further research is needed to investigate the potential uses of this compound in the food industry, as a potential food additive or preservative.
Synthesis Methods
11,15-Dimethylhexadecan-7-one can be synthesized from the reaction of 11,15-dimethylhexadecanoic acid and sodium hydroxide. The reaction is carried out in a reaction flask at a temperature of 140 °C for a period of 12 hours. The reaction is complete when the mixture turns yellow. The product is then isolated and purified by column chromatography.
Scientific Research Applications
11,15-Dimethylhexadecan-7-one has been studied for its potential therapeutic applications in the treatment of metabolic diseases and various types of cancer. In particular, studies have shown that it has anti-diabetic, anti-inflammatory, and anti-cancer properties. Additionally, it has been studied for its potential to modulate the immune system, reduce cholesterol levels, and reduce oxidative stress.
properties
IUPAC Name |
11,15-dimethylhexadecan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36O/c1-5-6-7-8-14-18(19)15-10-13-17(4)12-9-11-16(2)3/h16-17H,5-15H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTCFGAGGCGUBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CCCC(C)CCCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304018 | |
| Record name | 11,15-dimethylhexadecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71172-52-6 | |
| Record name | 7-Hexadecanone, 11,15-dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71172-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 163905 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071172526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163905 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163905 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 11,15-dimethylhexadecan-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80304018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




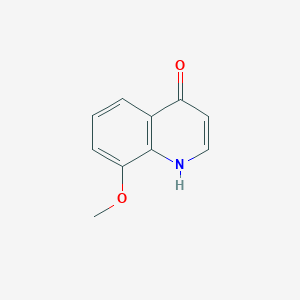
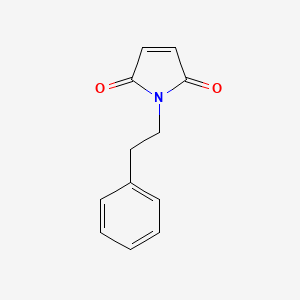
![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)
![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)
